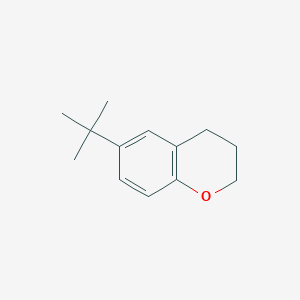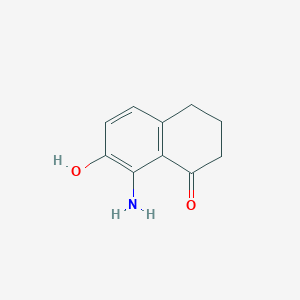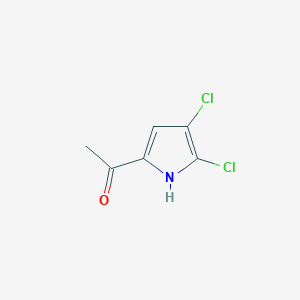
5-Fluoronaphthalene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoronaphthalene-1,6-diol is an organic compound with the molecular formula C10H7FO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 6 positions, and a fluorine atom is attached at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoronaphthalene-1,6-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then treated with a fluorinating agent to introduce the fluorine atom. Subsequent hydroxylation at the 1 and 6 positions can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoronaphthalene-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoronaphthalene-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoronaphthalene-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
4-Fluoronaphthalene-1,6-diol: Similar structure but with the fluorine atom at the 4 position.
1,6-Naphthalenediol: Lacks the fluorine atom, making it less reactive in certain contexts.
1-Fluoronaphthalene: Contains a single fluorine atom without hydroxyl groups.
Uniqueness: 5-Fluoronaphthalene-1,6-diol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
Propriétés
Formule moléculaire |
C10H7FO2 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
5-fluoronaphthalene-1,6-diol |
InChI |
InChI=1S/C10H7FO2/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h1-5,12-13H |
Clé InChI |
ZYJMCIXRVRYDIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2F)O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)











